molecular formula C12H9N3O5 B15236116 2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid

2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid

Cat. No.: B15236116
M. Wt: 275.22 g/mol
InChI Key: UCWDAAQRAKIPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid typically involves a copper(I)-catalyzed cascade reaction. This process starts with 3-diazoindolin-2-imines and 1,3,5-triazines, proceeding under mild conditions and tolerating a variety of functional groups . The reaction involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Its reactivity and stability might make it useful in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is unique due to its specific arrangement of functional groups and the presence of both an imidazolidine and indolin moiety

Properties

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

2-(2,2',5'-trioxospiro[1H-indole-3,4'-imidazolidine]-1'-yl)acetic acid

InChI

InChI=1S/C12H9N3O5/c16-8(17)5-15-10(19)12(14-11(15)20)6-3-1-2-4-7(6)13-9(12)18/h1-4H,5H2,(H,13,18)(H,14,20)(H,16,17)

InChI Key

UCWDAAQRAKIPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)N(C(=O)N3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.